molecular formula C20H17N3O6 B2617303 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1219902-65-4

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2617303
M. Wt: 395.371
InChI Key: PSLJRTUOSITRNW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a chromene ring. These structures are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and chromene rings would contribute to the rigidity of the molecule, while the hydroxyethyl and carboxamide groups would introduce polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution or oxidation. The pyrazole ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation .

Scientific Research Applications

Chemical Structure and Properties

  • Crystal Structure Analysis : Studies on similar compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, have detailed their crystallization behavior, space groups, and molecular conformations, providing insights into the intermolecular interactions and conformations crucial for their chemical and biological properties (Reis et al., 2013).

Synthesis and Reactivity

  • Synthetic Pathways : Research on the synthesis and reactions of related chromene derivatives explores various synthetic routes, including cyclocoupling reactions and the formation of different heterocyclic moieties. These studies contribute to the development of methodologies for constructing complex molecular structures with potential biological activities (Nizami & Hua, 2018).

Potential Biological Activities

  • Antimicrobial and Anticancer Activities : Compounds with structures related to the query molecule have been synthesized and tested for their biological activities. For instance, derivatives bearing a pyrazole nucleus have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new therapeutic agents (El-Wahab et al., 2011).

Pharmacophore Exploration

  • Molecular Modeling and Theoretical Studies : Some studies involve quantum chemical calculations and theoretical analyses to predict the reactivity, stability, and electronic properties of similar compounds. These insights are valuable for understanding the pharmacophore's contribution to biological activity and for designing new compounds with enhanced efficacy (Halim & Ibrahim, 2022).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-27-16-5-2-4-12-10-13(20(26)29-18(12)16)19(25)21-17-11-14(15-6-3-9-28-15)22-23(17)7-8-24/h2-6,9-11,24H,7-8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLJRTUOSITRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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